

physicochemical properties of 1-Bromo-2-chloro-4-ethoxy-3-fluorobenzene

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-Bromo-2-chloro-4-ethoxy-3-fluorobenzene

Cat. No.: B1395220

[Get Quote](#)

An In-depth Technical Guide to the Physicochemical Properties of **1-Bromo-2-chloro-4-ethoxy-3-fluorobenzene**

Introduction

1-Bromo-2-chloro-4-ethoxy-3-fluorobenzene is a polyhalogenated aromatic compound featuring a unique substitution pattern that makes it a molecule of significant interest in synthetic and medicinal chemistry. Its structural complexity, combining bromine, chlorine, and fluorine atoms with an ethoxy group on a benzene ring, provides multiple reactive sites and modulates its electronic and steric properties. Halogenated benzenes are crucial building blocks in the synthesis of pharmaceuticals and advanced materials.^{[1][2]} For instance, related structures like 1-Bromo-2-chloro-4-fluorobenzene serve as key intermediates in the synthesis of Active Pharmaceutical Ingredients (APIs), such as treatments for breast cancer, and in the preparation of catalysts for peptide synthesis.^[1] Understanding the fundamental physicochemical properties of this compound is therefore paramount for its effective handling, reaction optimization, and for predicting its behavior in biological systems. This guide provides a comprehensive analysis of its core properties, supported by validated experimental protocols for their determination.

Core Physicochemical Characteristics

The properties of a molecule are dictated by its structure. The interplay of the electronegative halogens, the electron-donating ethoxy group, and the aromatic ring in **1-Bromo-2-chloro-4-**

ethoxy-3-fluorobenzene defines its behavior. Key quantitative data are summarized below.

Property	Value	Source
CAS Number	909122-17-4	[3] [4]
Molecular Formula	C ₈ H ₇ BrClFO	[3]
Molecular Weight	265.50 g/mol	Calculated
Boiling Point	No data available	[3] [4]
Melting Point	No data available	

Solubility Profile

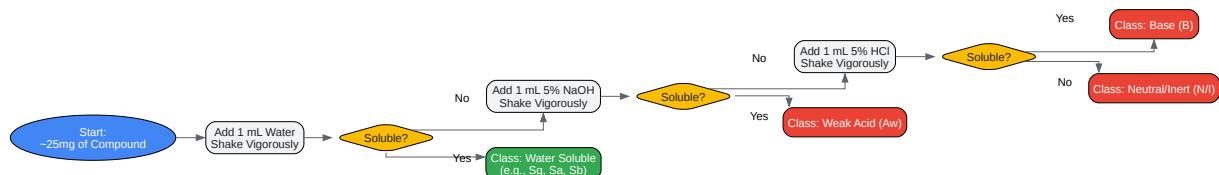
The solubility of a compound is a critical parameter for reaction chemistry, purification, and formulation. The principle of "like dissolves like" is the guiding rule for predicting solubility.[\[5\]](#)

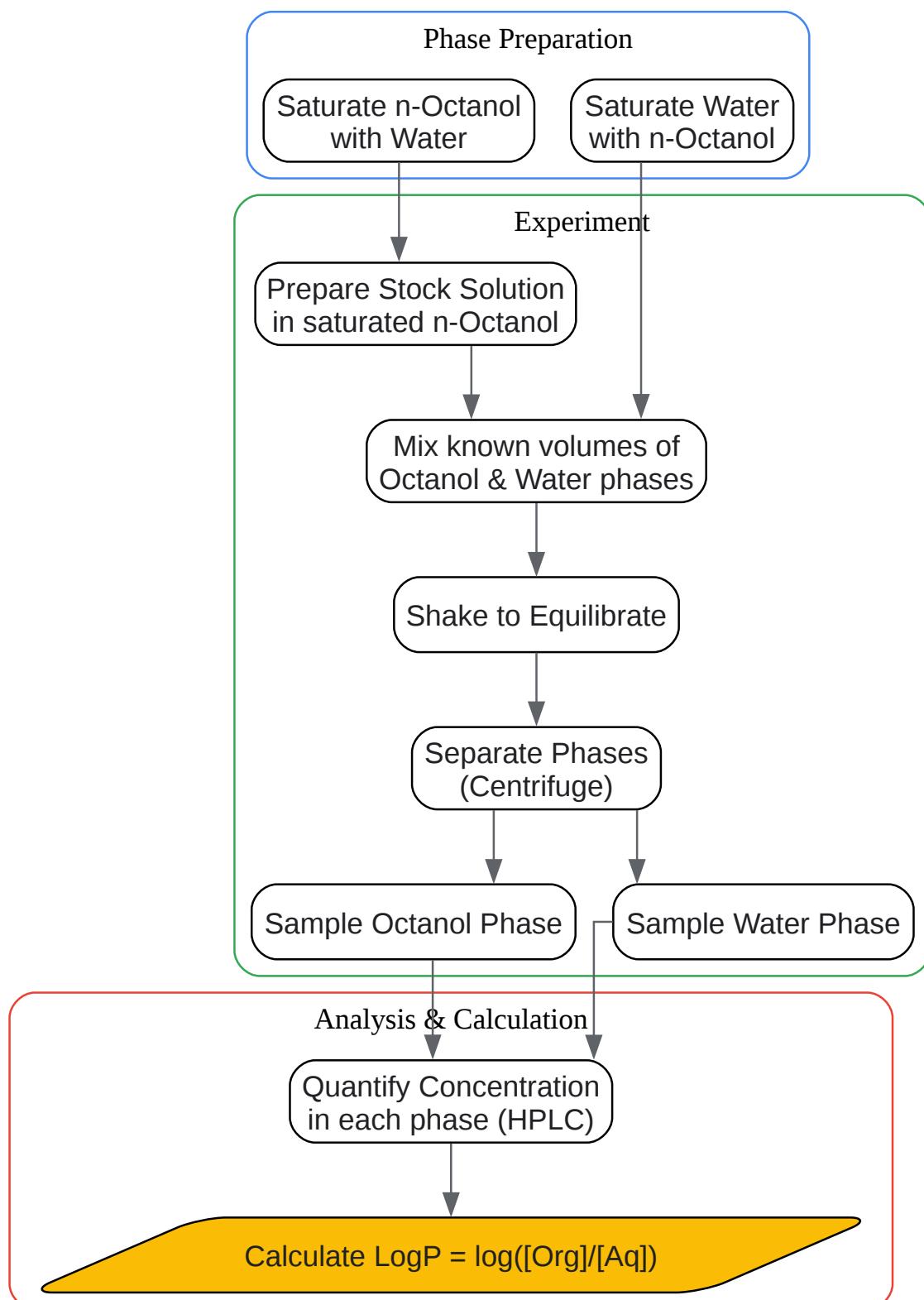
Theoretical Assessment: **1-Bromo-2-chloro-4-ethoxy-3-fluorobenzene** is a largely nonpolar molecule due to the benzene ring and the halogens. The ethoxy group introduces a slight polar character, but the molecule's overall nature is hydrophobic. Therefore, it is expected to be:

- Soluble in nonpolar organic solvents such as hexane, toluene, and diethyl ether.
- Sparingly soluble to soluble in polar aprotic solvents like acetone, ethyl acetate, and dichloromethane (DCM).
- Insoluble in polar protic solvents, most notably water.

This low aqueous solubility is a common feature of many organic molecules, particularly those with a high molecular weight and a lack of hydrogen-bonding functional groups.[\[6\]](#)

Experimental Protocol: Qualitative Solubility Determination


This protocol provides a systematic approach to classifying a compound's solubility, which can indicate the presence of certain functional groups.[\[7\]](#)[\[8\]](#)


Causality: The choice of solvents (water, NaOH, HCl) is designed to probe for polar, acidic, and basic functional groups, respectively.[8][9] A compound dissolving in 5% NaOH suggests an acidic functional group (like a phenol or carboxylic acid), while solubility in 5% HCl indicates a basic group (like an amine).[6][7]

Methodology:

- Preparation: Label four clean, dry test tubes.
- Dispensing: Add approximately 20-30 mg of **1-Bromo-2-chloro-4-ethoxy-3-fluorobenzene** to each test tube.
- Solvent Addition (Water): To the first tube, add 1 mL of deionized water. Vigorously shake or vortex the tube for 60 seconds. Observe if the compound dissolves completely.[5]
- Solvent Addition (Aqueous Base): If insoluble in water, add 1 mL of 5% NaOH solution to the second tube. Shake vigorously and observe.
- Solvent Addition (Aqueous Acid): If insoluble in water, add 1 mL of 5% HCl solution to the third tube. Shake vigorously and observe.
- Solvent Addition (Organic): To the fourth tube, add 1 mL of a representative organic solvent (e.g., Toluene). Shake vigorously and observe.
- Recording: Record observations as "soluble," "partially soluble," or "insoluble" for each solvent.

Diagram: Qualitative Solubility Workflow

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ossila.com [ossila.com]
- 2. nbinno.com [nbinno.com]
- 3. 909122-17-4|1-Bromo-2-chloro-4-ethoxy-3-fluorobenzene|BLD Pharm [bldpharm.com]
- 4. 1-Bromo-2-chloro-4-ethoxy-3-fluorobenzene | 909122-17-4 [chemicalbook.com]
- 5. chem.ws [chem.ws]
- 6. quora.com [quora.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. scribd.com [scribd.com]
- 9. m.youtube.com [m.youtube.com]
- To cite this document: BenchChem. [physicochemical properties of 1-Bromo-2-chloro-4-ethoxy-3-fluorobenzene]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1395220#physicochemical-properties-of-1-bromo-2-chloro-4-ethoxy-3-fluorobenzene>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com